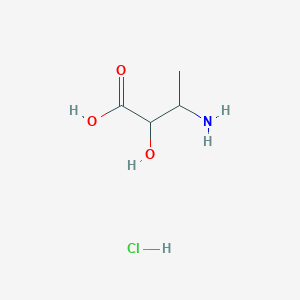
5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as DCPO and has a molecular formula of C7H4Cl2N2O.
Wirkmechanismus
The mechanism of action of 5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine is not fully understood. However, studies suggest that the compound works by inhibiting the activity of certain enzymes and proteins in the body. DCPO has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for learning and memory.
Biochemical and Physiological Effects:
5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine has been found to have various biochemical and physiological effects. The compound has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. DCPO has also been found to have antioxidant properties, which can protect the body against oxidative stress. The compound has been shown to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. The compound can be easily synthesized in the laboratory, making it readily available for research purposes. However, the limitations of using DCPO in lab experiments include its potential toxicity and lack of information on its long-term effects.
Zukünftige Richtungen
There are several future directions for the research on 5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine. One of the future directions is to study the compound's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another future direction is to study the compound's potential as an antibacterial and antifungal agent. Further research is also needed to understand the mechanism of action of DCPO and to determine its long-term effects on the body.
Conclusion:
In conclusion, 5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine is a chemical compound that has gained significant attention in the field of scientific research. The compound has potential applications in various fields, including the treatment of diseases and the development of new antibiotics. The synthesis of DCPO is relatively simple, and the compound can be easily obtained in the laboratory. Further research is needed to fully understand the mechanism of action of the compound and to determine its long-term effects on the body.
Synthesemethoden
The synthesis of 5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine involves the reaction of 3,5-dichlorophenyl isocyanate with hydrazine hydrate in the presence of a catalyst. The reaction takes place at room temperature and yields the desired product in good yield. The synthesis of DCPO is relatively simple, and the compound can be easily obtained in the laboratory.
Wissenschaftliche Forschungsanwendungen
5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine has been extensively studied for its potential applications in various fields. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DCPO has also been studied for its antibacterial and antifungal properties. The compound has been found to be effective against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
5-(3,5-dichlorophenyl)-1,2,4-oxadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O/c9-5-1-4(2-6(10)3-5)7-12-8(11)13-14-7/h1-3H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFWSKDRPKCDQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NC(=NO2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2905624.png)
![Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2905627.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2905630.png)
![7-Bromo-4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid](/img/structure/B2905631.png)

![1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B2905633.png)


![2-Chloro-N-[3-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]acetamide](/img/structure/B2905641.png)
![2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B2905644.png)


